molecular formula C14H6Br2ClNO2 B13126529 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione CAS No. 88605-95-2

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione

Cat. No.: B13126529
CAS No.: 88605-95-2
M. Wt: 415.46 g/mol
InChI Key: ZPRUHKSSIMNJMQ-UHFFFAOYSA-N
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Description

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7Br2ClNO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino, dibromo, and chloro substituents on the anthracene core

Preparation Methods

The synthesis of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of anthracene derivatives, followed by amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the anthracene ring. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione can be compared with other anthracene derivatives such as:

  • 1-Amino-2,4-dibromoanthracene-9,10-dione
  • 1-Amino-2,4-dibromo-5-chloroanthracene-9,10-dione
  • 1-Amino-4-chloroanthracene-9,10-dione

These compounds share similar core structures but differ in their substituents, which influence their chemical properties and applications.

Properties

CAS No.

88605-95-2

Molecular Formula

C14H6Br2ClNO2

Molecular Weight

415.46 g/mol

IUPAC Name

1-amino-2,4-dibromo-7-chloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Br2ClNO2/c15-8-4-9(16)12(18)11-10(8)13(19)6-2-1-5(17)3-7(6)14(11)20/h1-4H,18H2

InChI Key

ZPRUHKSSIMNJMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br

Origin of Product

United States

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